3-Methyl-4-tetrazol-1-yl-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-tetrazol-1-yl-benzoic acid is an organic compound with the molecular formula C9H8N4O2 and a molecular weight of 204.19 g/mol It is a derivative of benzoic acid, where a tetrazole ring is attached to the benzene ring
Mechanism of Action
Target of Action
Tetrazoles, the core structure of this compound, are often used as metabolism-resistant isosteric replacements for carboxylic acids in medicinal chemistry . This suggests that the compound may interact with a variety of biological targets that typically bind to carboxylic acids.
Mode of Action
Tetrazoles are known to form hydrogen bonds with amino acids in the active pockets of their targets . This interaction can lead to changes in the target’s function, potentially altering cellular processes .
Biochemical Pathways
For instance, benzoic acid substrates often undergo covalent bond formation with transferase enzymes to form activated species, which then undergo conjugation transformations by a variety of pathways .
Pharmacokinetics
Tetrazoles are generally resistant to biological degradation, which could potentially enhance the bioavailability of this compound .
Result of Action
Synthesized compounds with tetrazole motifs have shown significant zones of inhibition, suggesting potential antimicrobial activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methyl-4-tetrazol-1-yl-benzoic acid . For instance, the compound’s stability at room temperature and its solubility in various solvents could affect its efficacy . Additionally, the compound’s UV absorption properties suggest that light exposure could potentially influence its stability and action .
Preparation Methods
Synthetic Routes and Reaction Conditions
Microwave-Assisted Synthesis: One method involves the microwave-assisted reaction of primary alcohols or aldehydes with molecular iodine in the presence of ammonia to obtain a nitrile intermediate.
Copper-Catalyzed Reaction: Another synthetic route involves the reaction of benzoic acid derivatives with sodium azide in the presence of copper catalysts.
Industrial Production Methods
Industrial production methods for 3-Methyl-4-tetrazol-1-yl-benzoic acid typically involve large-scale synthesis using the copper-catalyzed reaction due to its efficiency and cost-effectiveness. The reaction conditions are optimized to ensure high yield and purity, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Methyl-4-tetrazol-1-yl-benzoic acid can undergo oxidation reactions, where the methyl group is oxidized to form a carboxylic acid group.
Reduction: The compound can also undergo reduction reactions, particularly at the tetrazole ring, leading to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-carboxy-4-tetrazol-1-yl-benzoic acid.
Reduction: Formation of 3-methyl-4-aminotetrazol-1-yl-benzoic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-4-tetrazol-1-yl-benzoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of new materials, including polymers and metal-organic frameworks, due to its unique structural properties.
Biological Research: It serves as a ligand in molecular docking studies to understand protein-ligand interactions and drug design.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar in structure but contains a triazole ring instead of a tetrazole ring.
5-(4-Carboxyphenyl)-1H-tetrazole: Contains a tetrazole ring attached to a carboxyphenyl group, similar to 3-Methyl-4-tetrazol-1-yl-benzoic acid.
Uniqueness
This compound is unique due to the presence of both a methyl group and a tetrazole ring on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-4-(tetrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c1-6-4-7(9(14)15)2-3-8(6)13-5-10-11-12-13/h2-5H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMBKMDEUZTVCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)N2C=NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926272-05-1 |
Source
|
Record name | 3-methyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.